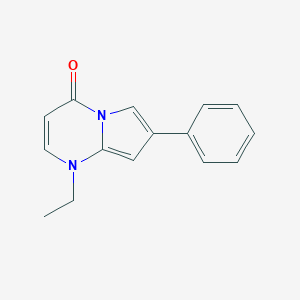
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone, also known as ATE, is a synthetic compound that has been used in various scientific research applications. ATE belongs to the class of triazinanes, which are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring.
Mecanismo De Acción
The mechanism of action of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone is not well understood, but it is believed to interact with metal ions and form coordination complexes. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has been shown to selectively bind to copper ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in vitro and in vivo studies. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has also been shown to have antioxidant properties, which may be beneficial in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has several advantages for lab experiments, including its ease of synthesis, high yield, and purity. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone is also stable under various reaction conditions and can be used in a wide range of applications. However, 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the research and development of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone include the synthesis of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone derivatives with improved solubility and selectivity for metal ions and the use of 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone as a fluorescent probe for the detection of metal ions in biological systems.
Métodos De Síntesis
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone can be synthesized using a one-pot reaction of ethyl acetoacetate, hydrazine hydrate, and triethyl orthoformate. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is purified using column chromatography to obtain 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone in high yield and purity.
Aplicaciones Científicas De Investigación
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has been used in various scientific research applications, including as a building block in the synthesis of biologically active compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Propiedades
Número CAS |
112805-11-5 |
|---|---|
Nombre del producto |
1-(3-Acetyl-1,3,5-triazinan-1-yl)ethanone |
Fórmula molecular |
C7H13N3O2 |
Peso molecular |
171.2 g/mol |
Nombre IUPAC |
1-(3-acetyl-1,3,5-triazinan-1-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-6(11)9-3-8-4-10(5-9)7(2)12/h8H,3-5H2,1-2H3 |
Clave InChI |
WPVQKURSIUSZAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNCN(C1)C(=O)C |
SMILES canónico |
CC(=O)N1CNCN(C1)C(=O)C |
Sinónimos |
1,3,5-Triazine, 1,3-diacetylhexahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




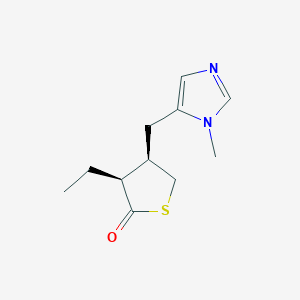


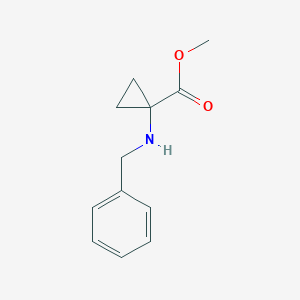
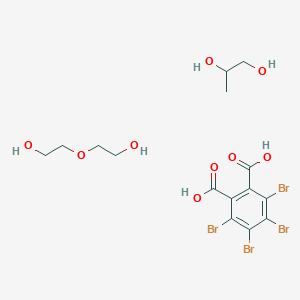

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
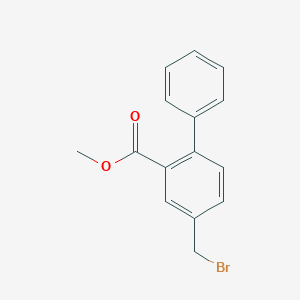
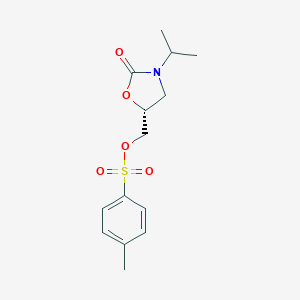
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
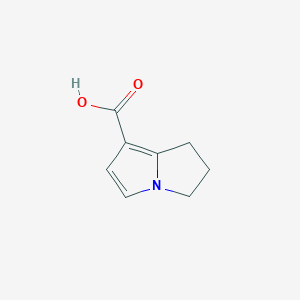
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
